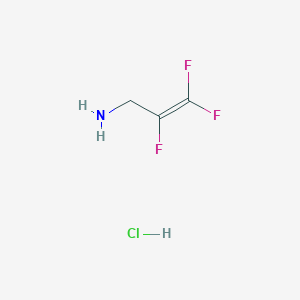

2,3,3-Trifluoroprop-2-en-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of fluorinated compounds, such as trifluoromethylated amines, is of significant interest due to their utility in medicinal chemistry. For instance, a practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid has been reported, which exhibits remarkable functional group tolerance and does not require rigorous exclusion of moisture or oxygen . Additionally, a method for the trifluoromethylation of enamines under acidic conditions has been described, involving protonation of the enamine followed by transfer of the CF3 group . These methods could potentially be adapted for the synthesis of 2,3,3-Trifluoroprop-2-en-1-amine hydrochloride.

Molecular Structure Analysis

While the molecular structure of 2,3,3-Trifluoroprop-2-en-1-amine hydrochloride is not directly analyzed in the papers, the structure of related compounds such as tris(pentafluorosulfanyl)amine has been characterized by various spectroscopic methods . These studies can provide a framework for understanding the molecular structure of fluorinated amines, including the one .

Chemical Reactions Analysis

The papers describe various chemical reactions involving fluorinated compounds. For example, the base-promoted reaction of nucleophiles with 2-chloro-3,3,3-trifluoroprop-1-ene provides access to various β-substituted-trifluoromethyl-ethenes . Additionally, the silver-catalyzed tandem hydroamination and cyclization of 2-trifluoromethyl-1,3-enynes with primary amines offers a modular entry to 4-trifluoromethyl-3-pyrrolines . These reactions highlight the reactivity of fluorinated compounds and could be relevant to the chemical behavior of 2,3,3-Trifluoroprop-2-en-1-amine hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated amines are influenced by the presence of the fluorine atoms. For example, the solid- and gas-phase structures, spectroscopic properties, and chemical reactivity of tris(pentafluorosulfanyl)amine have been extensively studied . These properties are crucial for understanding the behavior of fluorinated compounds in various environments and could be extrapolated to 2,3,3-Trifluoroprop-2-en-1-amine hydrochloride.

Scientific Research Applications

Synthetic Applications

Versatile Synthesis of β-Substituted-trifluoromethyl-ethenes

A base-promoted reaction involving O-, N-, and S-nucleophiles with 2-chloro-3,3,3-trifluoroprop-1-ene facilitates access to various β-substituted-trifluoromethyl-ethenes under mild conditions. This pathway represents an attractive method for chemical synthesis due to the weakly basic amines produced, which can be further elaborated through numerous reactions (Meyer & El Qacemi, 2020).

Synthesis of 1-Substituted 2-(Trifluoromethyl)indoles

A palladium-catalyzed double amination of 2-chloro-1-(2-halophenyl)-3,3,3-trifluoroprop-1-enes with primary amines presents a novel route for constructing 1-substituted 2-(trifluoromethyl)indoles, demonstrating the chemical's utility in creating complex aromatic compounds (Dong et al., 2010).

Creation of Chemosensitive Chlorophyll Derivatives

Modifying naturally occurring chlorophyll-a with 3-trifluoroacetyl groups allows for the detection of amines through hemiaminal-type adduct formation, indicating applications in analytical chemistry for detecting primary amines and polyamines (Tamiaki et al., 2013).

Material Science Applications

- Development of Smart Hydrogels: Tris(2-(2-formylphenoxy)ethyl)amine, synthesized from tris(2-chloroethyl)amine hydrochloride, serves as a multi-functional cross-linker for chitosan hydrogels, offering pH- and thermo-responsive properties. These materials are promising for controlled drug release and other biomedical applications due to their responsive swelling behavior and compatibility with various drugs (Karimi et al., 2018).

properties

IUPAC Name |

2,3,3-trifluoroprop-2-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F3N.ClH/c4-2(1-7)3(5)6;/h1,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIMZITXPPORLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=C(F)F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,3-Trifluoroprop-2-en-1-amine hydrochloride | |

CAS RN |

119839-58-6 |

Source

|

| Record name | 2,3,3-trifluoroprop-2-en-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2498998.png)

![Ethyl 6-methyl-2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2499003.png)

![8-((4-Fluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2499009.png)

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2499015.png)

![4-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]benzamide](/img/structure/B2499021.png)